

Technical Guide to Azomethine-H Monosodium Salt: Purity, Assay, and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Azomethine-H monosodium*

Cat. No.: *B043443*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Azomethine-H monosodium** salt, focusing on its purity, assay methodologies, and its primary application in the colorimetric determination of boron. This document is intended to serve as a valuable resource for professionals in research, quality control, and analytical development.

Introduction to Azomethine-H Monosodium Salt

Azomethine-H monosodium salt, also known by its IUPAC name 4-hydroxy-5-(salicylideneamino)-2,7-naphthalenedisulfonic acid monosodium salt, is a chemical reagent widely recognized for its utility in analytical chemistry.^[1] Its most prominent application is in the sensitive and straightforward colorimetric determination of boron in various matrices, including soil, water, plant tissues, and other materials.^[2] The compound forms a stable, colored complex with boron, allowing for spectrophotometric quantification.^[3]

Purity and Physical Specifications

Commercial preparations of **Azomethine-H monosodium** salt typically have a purity of approximately 95%, as determined by High-Performance Liquid Chromatography (HPLC).^{[2][4]} ^{[5][6]} The compound is generally supplied as a yellow to orange powder.^[2] Key specifications from various suppliers are summarized in the table below for easy comparison.

Parameter	Specification	Reference
Assay (by HPLC)	~95% or $\geq 95\%$	[2][4][5][6]
Appearance	Yellow to orange powder	[2]
Molecular Formula	$C_{17}H_{12}NNaO_8S_2 \cdot xH_2O$	[2][6]
Molecular Weight	445.40 g/mol (anhydrous basis)	[2][6]
Melting Point	>300 °C	[2]
Water Content (Karl Fischer)	Typically $\leq 8\%$	[2]
Ash Content	10-30%	[2][6]
Solubility	Soluble in 1 M NaOH (49.00-51.00 mg/mL)	[5]
Maximum Absorption (λ_{max})	340-344 nm	[5]

Assay Methodologies

The purity of **Azomethine-H monosodium** salt is most commonly determined by HPLC. While supplier specifications consistently cite this method, detailed, publicly available protocols are scarce, suggesting that specific methodologies may be proprietary. Titration is also mentioned as a potential assay method for related sulfonated aromatic compounds.

High-Performance Liquid Chromatography (HPLC) Assay

While a specific, validated HPLC protocol for **Azomethine-H monosodium** salt is not readily available in the public domain, a general workflow for such an analysis is presented below. The development of a specific method would require optimization of parameters such as the column, mobile phase composition, and detection wavelength.

[Click to download full resolution via product page](#)

*A generalized workflow for the HPLC purity assay of **Azomethine-H monosodium** salt.*

Titration Assay

Information on a specific titrimetric method for the assay of **Azomethine-H monosodium** salt is not available in the surveyed literature.

Application: Colorimetric Determination of Boron

The most well-documented and significant application of **Azomethine-H monosodium** salt is the colorimetric determination of boron. The method is based on the reaction of boron with Azomethine-H in an aqueous solution at a controlled pH to form a yellow-orange complex, which is then quantified spectrophotometrically.^[3]

Experimental Protocol for Boron Determination

This protocol is a composite of methodologies described in various scientific sources.^[3]

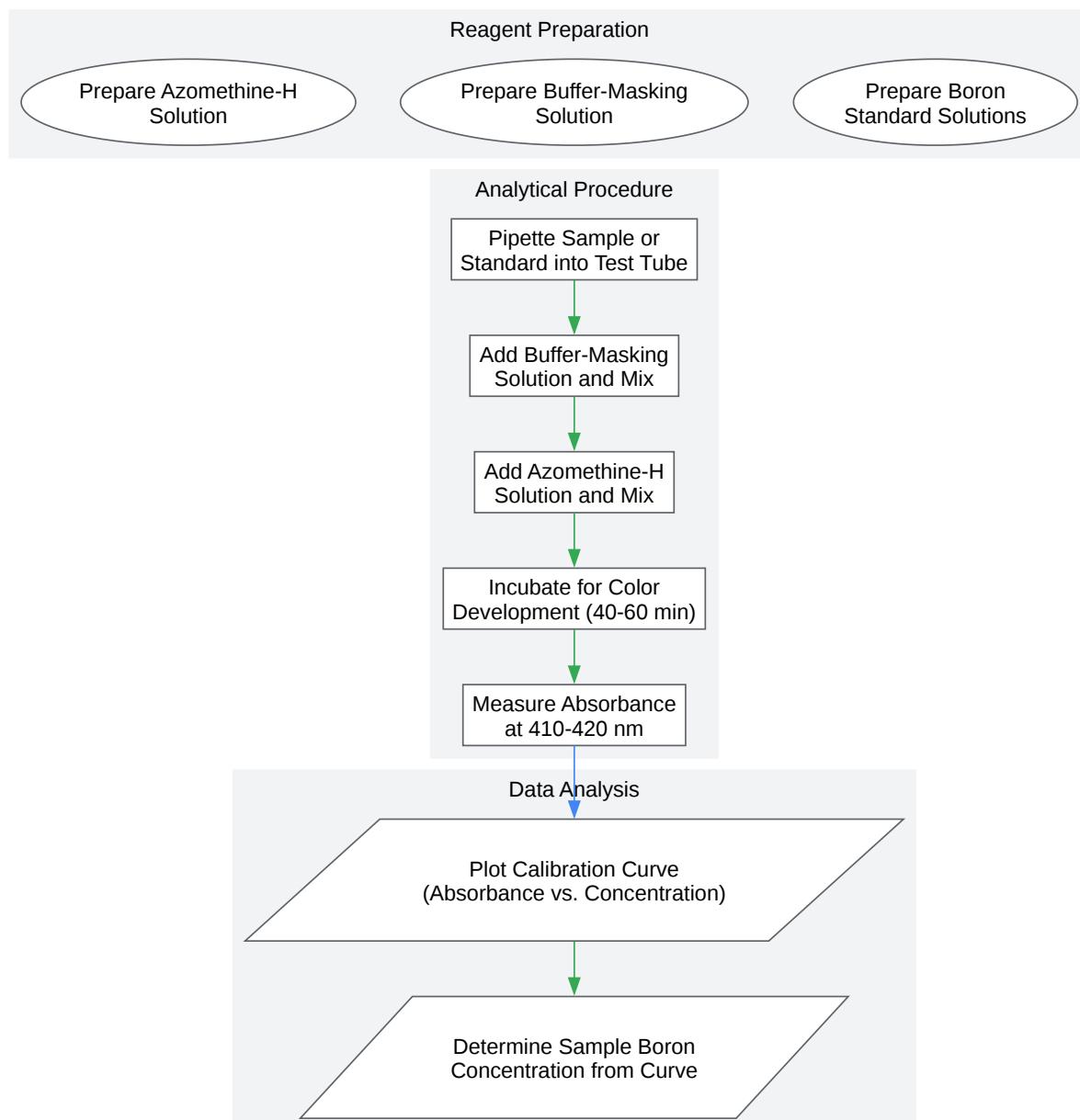
1. Preparation of Reagents:

- Azomethine-H Solution:
 - Dissolve 0.90 g of **Azomethine-H monosodium** salt and 2.0 g of ascorbic acid in 100 mL of deionized water.
 - Gentle heating in a water bath may be required to aid dissolution.

- Cool the solution to room temperature. This reagent should be stored in a refrigerator and is typically stable for up to 48 hours.
- Buffer-Masking Solution:
 - Dissolve 250 g of ammonium acetate in 400 mL of deionized water.
 - Add 25 g of EDTA disodium salt and 10 g of nitrilotriacetic acid disodium salt.
 - Slowly add 125 mL of glacial acetic acid and mix thoroughly. The typical pH of this buffer is around 5.2.[3]
- Boron Stock Standard Solution (100 ppm):
 - Dissolve 0.5716 g of boric acid (H_3BO_3) in deionized water and dilute to 1 liter in a volumetric flask.
- Boron Working Standard Solutions:
 - Prepare a series of working standards (e.g., 0.5, 1.0, 2.0, 4.0, and 6.0 ppm) by diluting the boron stock standard solution with deionized water.

2. Sample Preparation:

- The preparation method will vary depending on the sample matrix (e.g., water, soil extract, digested plant tissue). For aqueous samples, filtration may be sufficient. For solid samples, an appropriate extraction or digestion procedure must be followed.


3. Color Development and Measurement:

- Pipette a known volume (e.g., 3 mL) of the sample or standard solution into a test tube.
- Add 1 mL of the Buffer-Masking Solution and mix well.
- Add 1 mL of the Azomethine-H Solution and mix thoroughly.
- Allow the solution to stand at room temperature for a specified time (typically 40-60 minutes) for full color development.[3]

- Measure the absorbance of the solution using a spectrophotometer at a wavelength between 410 nm and 420 nm, using a reagent blank to zero the instrument.[3][7][8]

4. Data Analysis:

- Construct a calibration curve by plotting the absorbance of the working standard solutions against their corresponding boron concentrations.
- Determine the concentration of boron in the sample by comparing its absorbance to the calibration curve.

[Click to download full resolution via product page](#)

*Experimental workflow for the colorimetric determination of boron using **Azomethine-H monosodium** salt.*

Conclusion

Azomethine-H monosodium salt is a crucial reagent for the quantification of boron, with a well-established and reliable colorimetric method. While the purity of the reagent itself is typically high, detailed public information on its specific HPLC and titrimetric assay protocols is limited. The provided information on its physical properties and the detailed protocol for boron determination will aid researchers, scientists, and drug development professionals in the effective use and quality assessment of this important analytical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. files.core.ac.uk [files.core.ac.uk]
- 2. 206752-32-1|Azomethine-H monosodium salt, 95%| Ottokemi™ [ottokemi.com]
- 3. Suvchem - Manufacturer and Exporter of AZOMETHINE H MONOSODIUM SALT HYDRATE [suvchemlaboratorychemicals.com]
- 4. AzoMethine-H Monosodium salt hydrate | TargetMol [targetmol.com]
- 5. Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CAS 206752-32-1: Azomethine-H monosodium salt hydrate [cymitquimica.com]
- 8. Azomethine-H 95 206752-32-1 [sigmaaldrich.com]
- To cite this document: BenchChem. [Technical Guide to Azomethine-H Monosodium Salt: Purity, Assay, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043443#azomethine-h-monosodium-salt-purity-and-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com